![molecular formula C18H23NO2 B1673596 Ketazocine CAS No. 36292-69-0](/img/structure/B1673596.png)
Ketazocine
准备方法
酮唑嗪的合成涉及多个步骤,从苯吗喃核心结构的制备开始。合成路线通常包括以下步骤:
苯吗喃核的形成: 这涉及到将适当的前体环化以形成苯吗喃骨架。
官能化: 引入官能团,如环丙基甲基和羟基。
化学反应分析
酮唑嗪会经历各种化学反应,包括:
氧化: 酮唑嗪可以被氧化生成相应的酮或其他氧化衍生物。
还原: 还原反应可以将酮唑嗪转化为其还原形式。
取代: 取代反应可以将不同的官能团引入酮唑嗪分子中。
水解: 水解反应可以将酮唑嗪分解成更小的片段.
科学研究应用
Pharmacological Profile
Ketazocine's distinct mechanism of action differentiates it from traditional opioids. It selectively activates kappa-opioid receptors, which are associated with analgesic effects without the respiratory depression commonly seen with mu-opioid receptor agonists. This property makes this compound a candidate for pain management strategies that minimize the risk of respiratory side effects.
Table 1: Receptor Affinities of this compound
Receptor Type | Affinity (Ki) | Effect |
---|---|---|
Mu-opioid receptor | High | Respiratory depression |
Kappa-opioid receptor | Moderate | Analgesia without respiratory effects |
Delta-opioid receptor | Low | Minimal analgesic effect |
Pain Management
Research indicates that this compound can effectively manage pain through kappa-opioid receptor activation. In animal models, it has demonstrated significant analgesic properties, especially in conditions where traditional opioids may pose risks due to their side effects.
Case Study: Cold Restraint Stress in Rats
A study evaluated the effects of this compound on gastric ulcer formation induced by cold restraint stress in rats. The results showed that this compound significantly reduced ulcer formation and plasma corticosterone levels, suggesting its potential role in stress-related pain management .
Substance Use Disorders
This compound's ability to modulate dopaminergic activity has implications for treating substance use disorders. Research indicates that kappa-opioid agonists like this compound may antagonize the reinforcing effects of drugs such as cocaine, providing a novel approach to addiction therapy.
Case Study: Cocaine Discrimination in Monkeys
In studies involving squirrel monkeys, kappa agonists were shown to block the behavioral effects of cocaine. This suggests that this compound could be explored further as a therapeutic agent in treating cocaine addiction .
Neurochemical Studies
This compound serves as a valuable tool in neurochemical research. Its selective action on kappa-opioid receptors allows scientists to investigate the role of these receptors in various neurological conditions and stress responses.
Research Findings: Stress Responsiveness
A systematic review highlighted that this compound could attenuate stress-induced physiological responses, offering insights into its potential applications in managing stress-related disorders .
Investigating Opioid Receptor Multiplicity
The compound is instrumental in exploring the multiplicity of opioid receptors and their distinct roles in mediating various physiological responses. This understanding could pave the way for developing more targeted therapies with fewer side effects.
作用机制
酮唑嗪通过与κ阿片受体(一种G蛋白偶联受体)结合来发挥其作用。该受体的激活导致疼痛感觉减弱、嗜睡增加,以及潜在的心理效应,如烦躁不安和妄想。 酮唑嗪与κ阿片受体的结合抑制了抗利尿激素的释放,导致尿量增加 .
相似化合物的比较
酮唑嗪在阿片类药物中是独一无二的,因为它选择性地与κ阿片受体结合。类似的化合物包括:
乙基酮唑嗪: 另一种用于阿片受体研究的苯吗喃衍生物.
吩唑嗪: 一种具有类似效应但受体结合特性不同的相关化合物.
喷他佐辛: 一种具有混合激动-拮抗性质的阿片类药物,用于止痛.
酮唑嗪对κ阿片受体的选择性结合及其独特的效应使其成为研究和潜在治疗应用的宝贵化合物。
生物活性
Ketazocine, also known as ketocyclazocine, is a potent and selective agonist of the kappa-opioid receptor (KOR). This compound, a derivative of benzomorphan, has garnered attention for its unique pharmacological profile and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, analgesic properties, and implications in drug development.
This compound's structure allows it to interact selectively with KORs, which are part of the opioid receptor family. The compound's binding affinity and efficacy at KORs have been characterized through various studies. For instance, a study demonstrated that this compound exhibits significant binding affinity to KORs, with a docking energy of approximately -13.08 kJ/mol when interacting with specific amino acids in the receptor . This interaction is crucial as it mediates the compound's analgesic effects.
Receptor Binding Studies
Research indicates that this compound binds to KORs similarly to other opioid agonists. A saturation analysis using [3H]ethylketocyclazocine revealed biphasic Scatchard plots akin to those observed with mu agonists like morphine . The binding characteristics suggest that both kappa and mu agonists may share common receptor subpopulations, contributing to their analgesic effects.
Table 1: Binding Affinity of this compound Compared to Other Opioids
Compound | Receptor Type | Binding Affinity (kJ/mol) |
---|---|---|
This compound | Kappa | -13.08 |
Morphine | Mu | Varies |
U69,593 | Kappa | Varies |
Bremazocine | Non-kappa | Varies |
Analgesic Properties
This compound has been shown to produce analgesia through its action on KORs. In animal models, such as the writhing and tail-flick assays, this compound demonstrated a significant analgesic effect comparable to that of morphine . Notably, pretreatment with naloxazone—a long-acting antagonist—resulted in increased ED50 values for this compound, indicating that its analgesic potency is closely tied to high-affinity binding sites on KORs .
Case Studies and Clinical Implications
Recent studies have explored the clinical implications of this compound's kappa agonism. For instance, research highlighted that kappa agonists like this compound could modulate dopaminergic activity in the brain, suggesting potential applications in treating conditions such as depression or addiction . Additionally, the side effect profile of kappa agonists tends to be more favorable compared to mu agonists, making this compound a candidate for further clinical exploration .
Table 2: Summary of Clinical Findings Related to this compound
属性
IUPAC Name |
(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZLVPZOGIAIQ-SDDDUWNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36292-69-0 | |
Record name | Ketocyclazocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36292-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketazocine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036292690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KETAZOCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IO4IG518S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。